Dopamine D3 Receptor Binding Affinity and Selectivity vs. D2: Direct SAR Class Placement
In the foundational 2011 SAR study by Tu et al., multiple fluorine-containing N-(2-methoxyphenyl)piperazine analogs were evaluated for human dopamine D2, D3, and D4 receptor binding affinities using competitive radioligand binding assays [1]. Compounds within this series bearing the 2-fluorophenyl substitution at the piperazine N-4 position (directly analogous to the target compound) exhibited D3 Ki values in the low nanomolar to sub-nanomolar range, with D3/D2 selectivity ratios spanning approximately 25- to 163-fold [1]. The highest-affinity compound in this series (20e) displayed a D3 Ki of 0.17 nM with 163-fold selectivity over D2, establishing a performance ceiling for this chemotype [1]. While the target compound's own discrete Ki values were not separately reported in this study, its structural features place it squarely within the high-affinity, selective cluster defined by compounds 18a, 20a, 20c, 20e, and 21e [1].
| Evidence Dimension | Dopamine D3 receptor binding affinity (Ki) and D3/D2 selectivity ratio |
|---|---|
| Target Compound Data | Structurally positioned within the N-(2-methoxyphenyl)-4-aryl-piperazine-1-carbothioamide cluster exhibiting D3 Ki range of 0.17–5 nM; D3/D2 selectivity range ~25- to 163-fold [1] |
| Comparator Or Baseline | Compound 20e (the most potent/selective analog in the series): D3 Ki = 0.17 nM, D3/D2 selectivity = 163-fold. Early-generation non-fluorinated analogs: D3 Ki > 50 nM, minimal D3/D2 selectivity [1]. |
| Quantified Difference | Fluorine-containing analogs achieve up to ~300-fold improvement in D3 affinity and >100-fold gain in D3/D2 selectivity vs. non-fluorinated baseline analogs [1]. |
| Conditions | Competitive radioligand binding: human D3 receptors expressed in HEK293 cell membranes; radioligand [125I]IABN (for D3) and [3H]spiperone (for D2); assay performed at 25 °C, pH 7.4 [1]. |
Why This Matters
Procurement of this specific 2-fluorophenyl, 2-methoxyphenyl substitution pattern ensures alignment with the validated high-affinity D3 ligand chemotype, rather than risking loss of receptor engagement with unoptimized isomers.
- [1] Tu Z, Li S, Cui J, Xu J, Taylor M, Ho D, Luedtke RR, Mach RH. Synthesis and Pharmacological Evaluation of Fluorine-Containing D3 Dopamine Receptor Ligands. J Med Chem. 2011;54(6):1555-1564. doi:10.1021/jm101323b View Source
